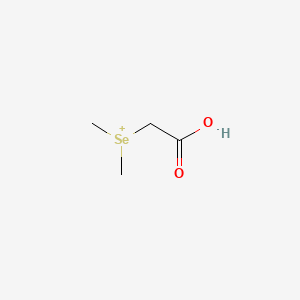
Carboxymethyl(dimethyl)selanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carboxymethyl(dimethyl)selanium, also known as this compound, is a useful research compound. Its molecular formula is C4H9O2Se+ and its molecular weight is 168.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Anticancer Activity:
Carboxymethyl(dimethyl)selanium has been investigated for its potential as an anticancer agent. Studies have shown that selenium compounds can enhance the efficacy of certain chemotherapeutic drugs. For instance, the incorporation of selenium into polysaccharides has been linked to improved inhibitory effects on cancer cells, such as human liver cancer (Hep G2) and colon cancer (COLO205) cells . The modification of natural products with selenium not only boosts their biological activity but also provides a pathway for developing novel therapeutic agents.
Mechanism of Action:
The anticancer properties are believed to stem from the ability of selenium to induce apoptosis in cancer cells and enhance oxidative stress, thereby inhibiting tumor growth. Research indicates that selenium nanoparticles produced from this compound exhibit significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further exploration in cancer therapy .
Environmental Applications
Selenium Bioremediation:
this compound has shown potential in bioremediation efforts, particularly in the reduction of selenite to elemental selenium. Bacteria such as Bacillus paralicheniformis have been utilized to convert selenite into selenium nanoparticles, which can then be used to remediate contaminated environments . This process not only detoxifies selenite but also produces valuable nanoparticles that can be harnessed for various applications.
Stability and Characterization:
The stability of selenium nanoparticles produced from this compound has been characterized using techniques such as zeta potential analysis and scanning electron microscopy (SEM). These studies reveal that the nanoparticles maintain a stable structure, which is crucial for their effectiveness in environmental applications .
Agricultural Applications
Feed Additives:
Research has indicated that selenium nanoparticles derived from this compound can be used as feed additives in livestock and poultry. The enhancement of carboxymethyl cellulase activity through selenium supplementation has been documented, suggesting improved nutrient availability and digestion in animal feed . This application not only adds nutritional value but also promotes animal health.
Crop Enhancement:
Selenium's role in plant growth and development is well-documented. The application of selenium compounds can enhance crop yield and resistance to diseases. The use of this compound in agricultural practices could lead to increased agricultural productivity while simultaneously addressing selenium deficiencies in soils.
Case Studies
Propiedades
Número CAS |
97507-71-6 |
|---|---|
Fórmula molecular |
C4H9O2Se+ |
Peso molecular |
168.08 g/mol |
Nombre IUPAC |
carboxymethyl(dimethyl)selanium |
InChI |
InChI=1S/C4H8O2Se/c1-7(2)3-4(5)6/h3H2,1-2H3/p+1 |
Clave InChI |
CXVASVNWFJSSHX-UHFFFAOYSA-O |
SMILES |
C[Se+](C)CC(=O)O |
SMILES canónico |
C[Se+](C)CC(=O)O |
Sinónimos |
selenobetaine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















